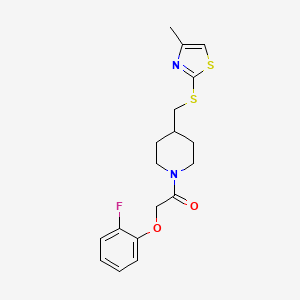
2-(2-Fluorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-Fluorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H21FN2O2S2 and its molecular weight is 380.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2-Fluorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone, also known by its CAS number 1216522-99-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C17H21ClFN3O2S, with a molecular weight of 385.9 g/mol. The structure includes a fluorophenoxy group and a thiazole moiety, which are crucial for its biological activity.
The compound exhibits various mechanisms of action, primarily through interaction with specific biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound has been shown to modulate GPCR pathways, leading to alterations in intracellular calcium levels and other signaling cascades .
- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, which may contribute to its pharmacological effects .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of specific bacterial strains .
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. In vitro assays demonstrated effective inhibition against several bacterial strains, suggesting its potential as an antibiotic agent.
Cytotoxicity Studies
Cytotoxicity assays were conducted using various cell lines to evaluate the safety profile of the compound. Results indicated that at low concentrations, the compound showed minimal cytotoxic effects while maintaining efficacy against target pathogens .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results revealed an IC50 value of approximately 25 μM for S. aureus, indicating potent activity compared to standard antibiotics .
Case Study 2: GPCR Modulation
In another study, the compound was tested for its ability to modulate GPCR activity in a cellular model. The findings suggested that it could enhance calcium signaling through specific receptor pathways, which may explain some of its pharmacological effects .
Data Tables
| Biological Activity | IC50 (μM) | Target Organism/Pathway |
|---|---|---|
| Antimicrobial (S. aureus) | 25 | Bacterial Growth Inhibition |
| Antimicrobial (E. coli) | 30 | Bacterial Growth Inhibition |
| GPCR Modulation | N/A | Calcium Signaling Enhancement |
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S2/c1-13-11-24-18(20-13)25-12-14-6-8-21(9-7-14)17(22)10-23-16-5-3-2-4-15(16)19/h2-5,11,14H,6-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUBPJMHJXJRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














